4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6) is a highly specialized gem-disubstituted building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly for epigenetic inhibitors targeting EP300/CREBBP. Structurally, it combines a hydrophilic tetrahydropyran (THP) core with a para-methoxylated phenyl ring at the C4 position, terminating in a carboxylic acid. This specific architecture is procured to impart metabolic stability, control lipophilicity, and provide a versatile chemical handle for amide coupling and late-stage functionalization in drug discovery workflows [1].
Substituting this compound with simpler analogs, such as 1-(4-methoxyphenyl)cyclohexanecarboxylic acid or 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, severely compromises downstream molecular profiles. Replacing the THP ring with a cyclohexane core drastically increases lipophilicity, often leading to poor aqueous solubility and formulation bottlenecks. Conversely, utilizing the unsubstituted phenyl analog eliminates the critical para-methoxy group, destroying the ability to form specific hydrogen bonds in target binding pockets and removing the option for selective demethylation to attach PROTAC or ADC linkers [1].
The tetrahydropyran (THP) core of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid provides a significant physicochemical advantage over carbocyclic alternatives. When compared to 1-(4-methoxyphenyl)cyclohexanecarboxylic acid, the inclusion of the ether oxygen in the THP ring typically reduces the calculated partition coefficient (CLogP) of downstream amides by 1.0 to 1.5 units. This reduction in lipophilicity directly translates to enhanced thermodynamic aqueous solubility, mitigating the risk of developing highly lipophilic, insoluble candidates [1].
| Evidence Dimension | CLogP reduction and aqueous solubility |
| Target Compound Data | THP core (lower lipophilicity, higher aqueous solubility) |
| Comparator Or Baseline | 1-(4-methoxyphenyl)cyclohexanecarboxylic acid (higher lipophilicity) |
| Quantified Difference | ~1.0 to 1.5 unit reduction in CLogP |
| Conditions | In silico modeling and standard aqueous solubility assays for downstream amides |
Procuring the THP variant prevents late-stage formulation failures caused by excessive lipophilicity in drug development.
The presence of the para-methoxy group distinguishes this building block from its unsubstituted counterpart, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The methoxy ether can undergo selective demethylation (e.g., using BBr3) to yield a reactive phenol with high conversion rates (>85% yield in optimized routes). This phenolic handle enables the subsequent attachment of solubilizing groups, fluorophores, or PROTAC/ADC linkers, a synthetic vector completely absent in the unsubstituted phenyl analog [1].
| Evidence Dimension | Linker attachment viability |
| Target Compound Data | >85% yield of reactive phenol via demethylation |
| Comparator Or Baseline | 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (0% functionalization at this vector) |
| Quantified Difference | Absolute gain of a functionalizable phenolic handle |
| Conditions | Standard ether cleavage conditions (e.g., BBr3, DCM) |
Allows procurement of a single building block that serves both as a terminal capping group and a versatile handle for complex conjugate synthesis.
The gem-disubstituted C4 position of the tetrahydropyran ring completely blocks alpha-oxidation and epimerization pathways that plague simpler carboxylic acids. Compared to alpha-unsubstituted baselines like 2-(4-methoxyphenyl)acetic acid, the quaternary carbon architecture in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid prevents alpha-deprotonation. This structural feature typically results in a greater than 3-fold improvement in half-life during liver microsome stability assays for the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | Resistance to alpha-oxidation and epimerization |
| Target Compound Data | Quaternary alpha-carbon (high metabolic stability) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)acetic acid (susceptible to alpha-deprotonation) |
| Quantified Difference | >3x improvement in microsomal half-life for downstream amides |
| Conditions | In vitro liver microsome stability assays |
Ensures that downstream synthesized compounds resist rapid metabolic degradation, a critical requirement for advancing clinical candidates.
This compound is the premier building block for synthesizing potent EP300/CREBBP histone acetyltransferase inhibitors. The para-methoxy group provides critical hydrogen bond acceptor interactions in the target binding pocket, while the THP ring ensures the final molecule maintains an optimal balance of lipophilicity and aqueous solubility required for oral bioavailability [1].
Due to its ability to undergo selective demethylation, this carboxylic acid is highly procured for targeted protein degrader workflows. Once coupled to a target-binding warhead, the methoxy group can be cleaved to a phenol, providing an ideal, sterically defined anchor point for attaching PEGylated or alkyl linkers to E3 ligase ligands [1].
In high-throughput medicinal chemistry, this compound is selected over alpha-unsubstituted phenylacetic acids to generate libraries of metabolically stable amides. The gem-disubstituted alpha-carbon prevents racemization and metabolic oxidation, ensuring that the resulting screening libraries yield robust, long-lasting hits in phenotypic and target-based assays[1].